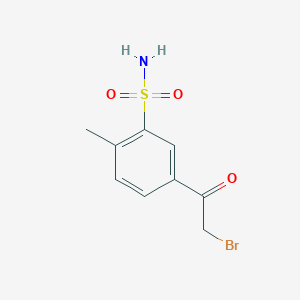

5-Bromoacetyl-2-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO3S |

|---|---|

Molecular Weight |

292.15 g/mol |

IUPAC Name |

5-(2-bromoacetyl)-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H10BrNO3S/c1-6-2-3-7(8(12)5-10)4-9(6)15(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14) |

InChI Key |

IIIJSOISJAIMKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Bromoacetyl 2 Methylbenzenesulfonamide

Precursor Synthesis Routes to 5-Acetyl-2-methylbenzenesulfonamide (B1282439)

The synthesis of the key precursor, 5-acetyl-2-methylbenzenesulfonamide, can be approached through several strategic pathways. These routes primarily involve the introduction and manipulation of the acetyl and sulfonamide functionalities on a toluene (B28343) backbone.

Diazotization and Sulfonyl Chloride Formation Strategies

A powerful and regioselective method for introducing a sulfonyl chloride group is through the diazotization of an appropriate aniline (B41778), followed by a Sandmeyer-type reaction. acs.org This classical approach, often referred to as the Meerwein reaction, is highly effective for preparing aryl sulfonyl chlorides. acs.orgnih.gov

The synthesis commences with a suitable aniline precursor, in this case, 3-amino-4-methylacetophenone. The process involves two main stages:

Diazotization: The amino group of 3-amino-4-methylacetophenone is converted into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. acs.orgrsc.org

Chlorosulfonylation: The resulting diazonium salt solution is then added to a mixture containing sulfur dioxide (SO₂) and a copper(I) chloride (CuCl) catalyst. acs.org Modern adaptations of this method may use stable SO₂ surrogates like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or generate SO₂ in situ from thionyl chloride (SOCl₂) and water. acs.orgresearchgate.net The reaction proceeds to yield 5-acetyl-2-methylbenzenesulfonyl chloride.

The sulfonyl chloride is then typically reacted with ammonia (B1221849) or an amine to form the desired 5-acetyl-2-methylbenzenesulfonamide. The use of aqueous ammonia is a common final step to yield the sulfonamide. This diazotization route is advantageous due to the ready availability of aniline starting materials and the high degree of regiocontrol it offers. researchgate.net

Direct Chlorosulfonic Acid Reaction Approaches

An alternative pathway to the sulfonyl chloride intermediate is through the direct electrophilic aromatic substitution of a substituted benzene (B151609) ring with chlorosulfonic acid (ClSO₃H). For the synthesis of 5-acetyl-2-methylbenzenesulfonamide, the starting material would be 4-methylacetophenone.

In this reaction, 4-methylacetophenone is treated with an excess of chlorosulfonic acid. The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director. The incoming chlorosulfonyl group is therefore directed to the position ortho to the activating methyl group and meta to the deactivating acetyl group. This directs the substitution to the C2 position, yielding the desired 5-acetyl-2-methylbenzenesulfonyl chloride.

While this method is direct, it can present challenges. The reaction is often aggressive and can lead to the formation of isomeric byproducts, complicating the purification process. The strong deactivating nature of the acetyl group requires harsh reaction conditions, and controlling the extent of sulfonation can be difficult.

Alternative Acylation Routes for Acetyl-substituted Benzenesulfonamides

A third approach involves introducing the acetyl group onto a pre-existing benzenesulfonamide (B165840) ring via a Friedel-Crafts acylation reaction. wikipedia.orgnih.gov In this scenario, the starting material would be 2-methylbenzenesulfonamide.

The reaction involves treating 2-methylbenzenesulfonamide with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org The regiochemical outcome is determined by the directing effects of the methyl and sulfonamide groups. The methyl group directs electrophilic attack to the ortho and para positions, while the sulfonamide group (-SO₂NH₂) is a deactivating, meta-director.

The position para to the methyl group (C5) is also meta to the sulfonamide group. Therefore, acylation is expected to occur predominantly at the C5 position, yielding the target precursor, 5-acetyl-2-methylbenzenesulfonamide. However, Friedel-Crafts reactions on highly deactivated rings can be sluggish and may require stoichiometric amounts of the catalyst, as the Lewis acid can complex with the product. organic-chemistry.org

Halogenation Procedures for Introducing the Bromoacetyl Moiety

Once the precursor, 5-acetyl-2-methylbenzenesulfonamide, is synthesized, the final step is the selective bromination of the acetyl group's α-carbon.

Bromination of 5-Acetyl-2-methylbenzenesulfonamide using Halogenating Agents

The introduction of a bromine atom at the α-position of the acetyl group is a key transformation. This α-halogenation of a ketone is typically achieved under acidic conditions, which facilitates the formation of an enol intermediate. libretexts.orglibretexts.orgwikipedia.org The enol then acts as a nucleophile, attacking an electrophilic bromine source. libretexts.org

Various brominating agents can be employed for this purpose:

Elemental Bromine (Br₂): A common and effective reagent, often used in a solvent like acetic acid. libretexts.org

N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, which can be advantageous in preventing unwanted side reactions. nih.govresearchgate.net

Pyridine Hydrobromide Perbromide: A solid, stable reagent that is easier to handle than liquid bromine and can provide high yields. nih.gov

Other Reagents: Systems such as H₂O₂-HBr and various tribromides have also been utilized for the α-bromination of acetophenones. researchgate.netorganic-chemistry.org

The reaction typically involves dissolving 5-acetyl-2-methylbenzenesulfonamide in a suitable solvent (e.g., acetic acid, methanol, or acetonitrile) and adding the brominating agent, often with acid catalysis. libretexts.orgnih.govnih.gov The reaction proceeds to form 5-bromoacetyl-2-methylbenzenesulfonamide.

The efficiency and selectivity of the α-bromination reaction are highly dependent on the reaction conditions, particularly the stoichiometry of the brominating agent and the method of its addition. The goal is to achieve selective monobromination while minimizing the formation of dibrominated and other byproducts. acs.org

Research on the bromination of various acetophenone (B1666503) derivatives provides insight into optimal conditions. A slight excess of the brominating agent is often used to ensure complete conversion of the starting material. However, a large excess can lead to undesired side reactions. The technique of adding the brominating agent is also crucial. Slow or portion-wise addition of the reagent, such as NBS, has been shown to improve yields and selectivity by maintaining a low concentration of the brominating species in the reaction mixture, which helps to suppress over-halogenation. nih.govacs.org

The table below summarizes findings from various studies on the optimization of bromination for acetophenone derivatives, which are applicable to the synthesis of this compound.

| Brominating Agent | Substrate : Agent Molar Ratio | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine Hydrobromide Perbromide | 1.0 : 1.1 | Acetic Acid | Optimal ratio for synthesizing 4-chloro-α-bromo-acetophenone at 90°C, achieving high yields. | nih.gov |

| N-Bromosuccinimide (NBS) | 10 : 12 (1.0 : 1.2) | Methanol | Portion-wise addition (10 portions) of NBS improved the yield of the α-brominated product significantly compared to single addition. | nih.gov |

| Bromine (Br₂) | 1 : 1 | Diethyl Ether | Acid-free conditions with dropwise addition of bromine to an ice-cold solution yielded moderate to good yields of 2-bromoacetophenones. | nih.gov |

| Ammonium Bromide (NH₄Br) | N/A (Electrochemical) | Acetonitrile/Water | In situ generation of bromonium ions via electrolysis provided good yield and high selectivity for α-bromo acetophenone. | researchgate.net |

Investigation of Reaction Temperature Profiles and Their Impact on Selectivity

Reaction temperature is a critical parameter in the synthesis of this compound, particularly during the bromination step. The primary synthetic challenge is to achieve mono-bromination on the acetyl group's alpha-carbon without promoting side reactions, such as poly-bromination or undesired bromination on the aromatic ring.

Detailed investigations into analogous syntheses, such as the bromination of 5-acetylsalicylamide, reveal that temperature control is paramount for ensuring high selectivity and purity. google.com In these processes, the generation of impurities like dibromo- and poly-bromo compounds is a significant issue. google.com Maintaining a controlled, low-temperature profile is a key strategy to mitigate the formation of these byproducts. For instance, in a related synthesis, keeping the reaction temperature below 40°C during the addition of bromine was shown to significantly improve the purity of the final bromoacetyl product. google.com In another variation, an insulation temperature of 50°C was maintained for 10 hours. google.com

The initial acylation step, typically a Friedel-Crafts reaction, also exhibits temperature dependency. google.com These reactions can be conducted at a range of temperatures, from ambient (e.g., 25°C) to reflux, depending on the reactivity of the substrate and the catalyst system used. google.com Higher temperatures generally increase the reaction rate but may also lead to a less favorable impurity profile.

The table below illustrates the impact of temperature on a comparable bromination reaction, highlighting the trade-off between reaction time and product purity.

| Reaction Stage | Temperature (°C) | Observation | Impact on Selectivity | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 25°C | Slower reaction rate, requires longer reaction time (e.g., 24h). | Generally favors higher selectivity with fewer thermal decomposition byproducts. | google.com |

| Friedel-Crafts Acylation | Reflux | Faster reaction rate, shorter reaction time (e.g., 14h). | May increase the risk of side reactions and impurity formation. | google.com |

| Bromination | < 40°C | Controlled reaction, minimized byproduct formation. | High selectivity for the mono-brominated product, yielding higher purity (e.g., 91% yield). | google.com |

| Bromination | < 50°C | Slightly faster reaction, manageable impurity levels. | Good selectivity, but potentially a slight increase in dibromo impurities compared to lower temperatures (e.g., 88% yield). | google.com |

Role of Solvent Systems (e.g., Methanol) in Reaction Efficiency

The choice of solvent is crucial for both the Friedel-Crafts acylation and the subsequent bromination steps, influencing reactant solubility, reaction rates, and the ease of product isolation.

In the Friedel-Crafts acylation stage, solvents must be inert to the strong Lewis acid catalysts used. Dichloromethane (B109758) is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal post-reaction. google.com Other solvents, such as anhydrous tetrahydrofuran (B95107) or mixed systems like dichloromethane and nitromethane, have also been utilized to facilitate these reactions. google.com

For the bromination of the intermediate, 5-acetyl-2-methylbenzenesulfonamide, polar solvents are often employed. Alcohols like methanol, ethanol (B145695), and isopropanol (B130326) can be effective. google.com These solvents are capable of dissolving the starting material and managing the hydrogen bromide (HBr) gas that is evolved during the reaction. In some patented procedures for analogous compounds, a mixture of an alcohol (like isopropanol) and another organic solvent is used, along with an acid scavenger like triethylamine (B128534). google.com The triethylamine neutralizes the HBr, preventing it from catalyzing side reactions, while the solvent system helps to dissolve the resulting triethylammonium (B8662869) bromide salt and other impurities, thereby improving the purity of the final product. google.com

The following table summarizes various solvent systems used in analogous synthetic steps.

| Reaction Step | Solvent System | Role and Impact on Efficiency | Reference |

|---|---|---|---|

| Acylation | Anhydrous Dichloromethane | Inert solvent, good solubility for reactants and aluminum chloride catalyst. Facilitates a standard reaction environment. | google.com |

| Acylation | Anhydrous Tetrahydrofuran (THF) | Can coordinate with the Lewis acid, potentially moderating its activity. | google.com |

| Bromination | Ethanol / Isopropanol | Polar solvent that dissolves the acetyl-substituted starting material and helps manage HBr byproduct. | google.com |

| Bromination | Mixed system with Triethylamine | The solvent dissolves reactants, while triethylamine acts as an acid scavenger, neutralizing HBr to suppress side reactions and improve product purity. | google.com |

Comparative Analysis of Halogenation Methods and Their Synthetic Utility

Two principal synthetic routes can be envisioned for the introduction of the bromoacetyl group onto the 2-methylbenzenesulfonamide core. These methods differ in when and how the bromine atom is introduced.

Method 1: Two-Step Acylation-Bromination This is a classical and widely used approach.

Friedel-Crafts Acylation: 2-methylbenzenesulfonamide is first acylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the intermediate, 5-acetyl-2-methylbenzenesulfonamide. organic-chemistry.orglibretexts.org This reaction is generally selective for the para-position due to the ortho-directing methyl group and the meta-directing sulfonamide group.

Alpha-Bromination: The resulting ketone intermediate is then selectively brominated at the alpha-position of the acetyl group. This is typically achieved using elemental bromine (Br₂) in a suitable solvent like ethanol or isopropanol. google.com As noted, controlling temperature and byproducts is critical in this step. google.com

Method 2: One-Step Friedel-Crafts Acylation with a Bromoacetyl Halide This method accomplishes the formation of the bromoacetyl group in a single step.

Direct Acylation: 2-methylbenzenesulfonamide is reacted directly with a bromoacetyl halide, such as 2-bromoacetyl bromide or 2-bromoacetyl chloride, in the presence of a Lewis acid catalyst. google.com This approach avoids the need to isolate the acetyl intermediate and handle elemental bromine.

Comparative Utility:

| Parameter | Method 1 (Two-Step) | Method 2 (One-Step) | Reference |

|---|---|---|---|

| Reagents | Acetyl chloride, Lewis acid, elemental bromine. | Bromoacetyl halide, Lewis acid. | google.comgoogle.com |

| Process Steps | Two distinct synthetic operations (acylation, bromination). | A single synthetic operation. | google.comgoogle.com |

| Control & Selectivity | Allows for purification of the acetyl intermediate. Bromination step requires careful control to avoid poly-bromination. | More direct, but selectivity issues (e.g., position of acylation) must be controlled within the single step. | google.comgoogle.com |

| Handling & Safety | Requires handling of highly corrosive and toxic elemental bromine. | Avoids elemental bromine but uses highly lachrymatory and corrosive bromoacetyl halides. | google.comgoogle.com |

Process Optimization and Scalability Considerations in the Synthesis of this compound

Strategies for Enhancing Reaction Yields and Purity Profiles

Optimizing the synthesis of this compound for industrial-scale production focuses on maximizing yield and purity while ensuring a robust and reproducible process. Key strategies derived from analogous chemical processes include:

Molar Ratio Control: The stoichiometry of reactants in the Friedel-Crafts acylation is critical. A slight excess of the acylating agent and a stoichiometric or supra-stoichiometric amount of the Lewis acid catalyst are typically required to drive the reaction to completion. organic-chemistry.org

Temperature Regulation: As previously discussed, maintaining a low temperature (e.g., <40-50°C) during the bromination step is one of the most effective strategies for minimizing the formation of dibromo and other poly-halogenated impurities, which are often difficult to separate from the desired product. google.com

Controlled Reagent Addition: The slow, dropwise addition of highly reactive reagents, such as bromine or the acylating agent, helps to control the reaction exotherm and maintain a consistent temperature, preventing localized overheating that can lead to byproduct formation. google.com

Optimized Workup and Purification: The purification protocol is essential for achieving high purity. This may involve quenching the reaction mixture in an ice/water mixture, pH adjustment, and extraction with a suitable organic solvent. google.com Subsequent recrystallization from an appropriate solvent system can then be used to isolate the final product with high purity.

Evaluation of Environmental Implications of Different Synthetic Routes

The environmental footprint of a synthetic process is a major consideration in modern chemical manufacturing. The synthesis of this compound involves several aspects with potential environmental impacts.

Solvent Choice: Traditional syntheses often employ halogenated solvents like dichloromethane, which are effective but pose environmental and health risks. google.comgoogle.com A key aspect of greening the process is to replace such solvents with more environmentally benign alternatives. Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are increasingly used as greener substitutes for chlorinated solvents and tetrahydrofuran. whiterose.ac.uk Alcohols like ethanol, if used, are generally considered more favorable than chlorinated hydrocarbons.

Catalyst Waste: Friedel-Crafts acylations traditionally require at least a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org The aqueous workup of these reactions generates large volumes of acidic aluminum-containing waste, which requires neutralization and disposal, contributing significantly to the process mass intensity (PMI). Research into using catalytic, reusable solid acid catalysts is a major goal in green chemistry to circumvent this issue.

Reagent Hazards: Both primary halogenation routes involve hazardous materials. Method 1 uses elemental bromine, which is highly toxic and corrosive. Method 2 uses bromoacetyl halides, which are potent lachrymators and also highly corrosive. google.comgoogle.com Evaluating the lifecycle and handling requirements of these reagents is crucial.

Byproduct Formation: The generation of halogenated organic byproducts (e.g., dibromo compounds) is a significant concern. google.com These byproducts not only reduce the yield of the desired product but also represent a waste stream that requires proper treatment and disposal. Process optimization aimed at maximizing selectivity (as discussed in 1.3.1) is therefore a primary strategy for waste reduction.

Strategic Role of 5 Bromoacetyl 2 Methylbenzenesulfonamide As a Chemical Intermediate

Utilization in the Synthesis of Advanced Pharmaceutical Intermediates

Chemical intermediates are foundational in the manufacturing of Active Pharmaceutical Ingredients (APIs). Compounds containing reactive moieties like a bromoacetyl group are valuable for their ability to alkylate various nucleophiles, a common strategy in building complex drug molecules. Similarly, the sulfonamide group is a well-established pharmacophore in its own right, present in numerous therapeutic agents. The combination of these features in 5-Bromoacetyl-2-methylbenzenesulfonamide suggests its potential as a versatile building block; however, specific examples of its use are not documented.

Precursor for Phenylethanolamine Derivatives and Related Pharmacophores

Phenylethanolamines are a class of compounds that form the basis for many important drugs, including bronchodilators and cardiovascular agents. The synthesis of these molecules often involves the reaction of a phenylethanolamine core with various electrophiles. While substituted sulfonamides have been investigated as inhibitors of phenylethanolamine N-methyltransferase, an enzyme involved in epinephrine (B1671497) biosynthesis, there is no specific literature demonstrating the use of this compound as a direct precursor for creating phenylethanolamine derivatives.

Applications in the Elaboration of Complex Nitrogen-Containing Molecules

Nitrogen-containing molecules are a cornerstone of medicinal chemistry. The bromoacetyl group is a potent electrophile, capable of reacting with amines, imidazoles, and other nitrogen nucleophiles to form new carbon-nitrogen bonds. This reactivity is fundamental in the assembly of complex heterocyclic systems and in linking different molecular fragments. While this general reactivity is well-understood, specific research detailing the application of this compound in the synthesis of complex nitrogenous pharmacophores could not be identified.

Contribution to the Formation of Intermediates for Agrochemical Development

The development of novel herbicides, fungicides, and insecticides also relies heavily on versatile chemical intermediates. The structural motifs present in this compound, namely the substituted benzene (B151609) ring and the reactive bromoacetyl group, are found in various agrochemicals. For instance, related compounds like 5-(Bromoacetyl)salicylamide are known to be key intermediates in the synthesis of certain pesticides and herbicides. However, no specific research or patents were found that describe the use of this compound in the development of agrochemical intermediates.

General Applications in Complex Organic Molecule Assembly

In the broader context of organic synthesis, α-halo ketones such as this compound are recognized as valuable synthetic intermediates. They are precursors to a wide range of functional groups and heterocyclic systems through reactions with various nucleophiles. Despite this general utility, specific, documented examples of this compound being used as a key building block in the total synthesis of complex organic molecules are not available in the reviewed literature.

Derivatization Strategies and Scaffold Construction from 5 Bromoacetyl 2 Methylbenzenesulfonamide

Nucleophilic Displacement Reactions Involving the Bromoacetyl Group

The bromoacetyl group is a potent electrophile, making the α-carbon susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone for many derivatization strategies, facilitating the introduction of new functionalities and the construction of heterocyclic rings.

A classic and efficient method for constructing thiazole (B1198619) rings is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com In the case of 5-bromoacetyl-2-methylbenzenesulfonamide, the α-bromoacetyl group serves as the electrophilic component. The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the bromoacetyl group, leading to the displacement of the bromide ion. chemhelpasap.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole ring. chemhelpasap.com

The general scheme for the Hantzsch-type cyclization of this compound with various thioamides is presented below:

Table 1: Examples of Thiazole Ring Formation from this compound

| Thioamide Reactant | Resulting Thiazole Derivative |

| Thiourea | 2-Amino-4-(2-methyl-5-sulfamoylphenyl)thiazole |

| Thioacetamide | 2-Methyl-4-(2-methyl-5-sulfamoylphenyl)thiazole |

| Phenylthioacetamide | 2-Benzyl-4-(2-methyl-5-sulfamoylphenyl)thiazole |

This reaction is highly modular, allowing for the introduction of various substituents on the thiazole ring by simply changing the thioamide reactant. This versatility makes it a valuable tool in combinatorial chemistry and drug discovery for creating libraries of thiazole-containing compounds. mdpi.com

Beyond thiazoles, the reactive bromoacetyl group can be utilized to introduce a wide array of other heterocyclic systems. This is typically achieved by reacting this compound with bifunctional nucleophiles, where one nucleophilic center displaces the bromide and the other participates in a subsequent cyclization reaction with the ketone. For instance, reaction with substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines can yield imidazole (B134444) scaffolds. nih.gov

The electrophilic nature of the α-carbon in the bromoacetyl group allows for straightforward nucleophilic substitution reactions with a variety of nucleophiles, leading to the expansion of the molecular scaffold. nih.govacs.org These reactions are typically carried out under basic conditions to facilitate the nucleophilic attack.

Common nucleophiles that can be employed include:

Amines: Primary and secondary amines react readily to form α-aminoketone derivatives. chemguide.co.uk

Thiols: Thiol-containing compounds can displace the bromide to form thioether linkages. researchgate.netacs.orgthermofisher.com

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be further transformed, for example, via click chemistry or reduction to an amine.

Phenols and Alcohols: While less reactive than amines or thiols, phenoxides and alkoxides can also displace the bromide under appropriate conditions.

Table 2: Scaffold Expansion via Nucleophilic Displacement

| Nucleophile | Resulting Derivative Structure |

| Piperidine | 5-(2-(Piperidin-1-yl)acetyl)-2-methylbenzenesulfonamide |

| Thiophenol | 5-(2-(Phenylthio)acetyl)-2-methylbenzenesulfonamide |

| Sodium Azide | 5-(2-Azidoacetyl)-2-methylbenzenesulfonamide |

These coupling reactions provide a facile means to attach various side chains and build more complex molecules from the this compound core.

Modifications and Functionalization of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is another key site for derivatization. While generally stable, the nitrogen atom can be functionalized, and in some cases, the entire group can be transformed. ajchem-b.comresearchgate.net

One common modification is the N-alkylation or N-arylation of the sulfonamide. This can be achieved by reacting the parent sulfonamide with alkyl or aryl halides in the presence of a base. This modification can significantly alter the physicochemical properties of the molecule, such as its acidity, lipophilicity, and hydrogen bonding capacity. rsc.org

Furthermore, the sulfonamide nitrogen can participate in condensation reactions with aldehydes or ketones to form Schiff bases, or react with acyl chlorides or anhydrides to yield N-acylsulfonamides. scispace.com These reactions introduce additional points of diversity and can be used to link the this compound core to other molecular fragments.

Design and Synthesis of Hybrid Molecular Scaffolds Incorporating the this compound Core

The presence of two distinct reactive sites in this compound makes it an excellent building block for the design and synthesis of hybrid molecules. These are molecules that combine two or more pharmacophoric units into a single entity, with the aim of achieving improved or novel biological activities. nih.gov

By strategically employing the reactivity of both the bromoacetyl and sulfonamide groups, it is possible to construct complex, multicyclic systems. nih.govnsf.govbenthamdirect.com For example, a nucleophile could first be introduced via displacement of the bromide, and this newly introduced functionality could then participate in a cyclization reaction involving the sulfonamide group or the aromatic ring.

One hypothetical approach could involve an initial reaction at the bromoacetyl group to introduce a side chain containing a suitable functional group. This functional group could then undergo an intramolecular reaction, such as a Friedel-Crafts type acylation or alkylation onto the electron-rich aromatic ring, leading to the formation of a new fused ring system. The specific reaction conditions would depend on the nature of the introduced functionality and the desired ring system.

Development of Conjugates and Probes

The chemical structure of this compound features a highly reactive bromoacetyl group, which serves as a versatile anchor for the development of various conjugates and probes. This electrophilic moiety is particularly susceptible to nucleophilic substitution, making it an ideal functional group for covalent modification of biomolecules and the construction of targeted molecular probes.

The primary mechanism for derivatization of this compound involves the reaction of its α-bromo ketone with soft nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in peptides and proteins. acs.orgthermofisher.com This reaction, which proceeds via nucleophilic substitution, results in the formation of a stable thioether bond, effectively tethering the benzenesulfonamide (B165840) scaffold to the target molecule. thermofisher.com The high chemoselectivity of the bromoacetyl group for sulfhydryls, particularly at a physiological or slightly alkaline pH (pH 8.3-9.0), allows for precise and targeted conjugation, minimizing off-target reactions with other nucleophilic groups like amines. acs.orgthermofisher.comnih.gov

This targeted reactivity enables the design of a variety of functional conjugates and probes. For instance, by reacting this compound with a fluorescent dye that has been modified to contain a thiol group, a fluorescent probe can be synthesized. Such a probe could potentially be used for cellular imaging or as a reporter molecule in bioassays. Similarly, conjugation to biotin, a molecule with a very high affinity for streptavidin, can create probes for use in affinity chromatography or immunoassays.

The bromoacetyl group can also be utilized to attach the this compound core to larger biomolecules, such as carrier proteins. google.com This strategy can be employed to enhance the immunogenicity of the molecule for antibody production or to create targeted drug delivery systems. The stable thioether linkage ensures that the sulfonamide moiety remains attached to the carrier protein under physiological conditions. google.com

While specific examples of conjugates derived directly from this compound are not extensively documented in publicly available literature, the well-established reactivity of the bromoacetyl group provides a clear blueprint for its potential applications in bioconjugation and probe development. The following table outlines potential derivatization strategies for this compound.

| Type of Conjugate/Probe | Reaction Partner | Functional Moiety | Resulting Linkage | Potential Application |

| Fluorescent Probe | Thiol-modified fluorophore | Fluorophore (e.g., Fluorescein, Rhodamine) | Thioether | Cellular imaging, fluorescence-based assays |

| Affinity Probe | Thiolated biotin | Biotin | Thioether | Affinity purification, immunoassays |

| Peptide Conjugate | Cysteine-containing peptide | Peptide | Thioether | Studying peptide-protein interactions, targeted delivery |

| Protein Conjugate | Protein with accessible cysteine residues | Carrier protein (e.g., BSA, KLH) | Thioether | Antibody production, targeted delivery |

Analytical and Spectroscopic Characterization Techniques Applied to 5 Bromoacetyl 2 Methylbenzenesulfonamide and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 5-Bromoacetyl-2-methylbenzenesulfonamide, both ¹H and ¹³C NMR are crucial for confirming the connectivity and arrangement of atoms within the molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the bromoacetyl group, and the sulfonamide protons.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The methyl group attached to the benzene ring would appear as a singlet in the upfield region of the spectrum. The methylene protons of the bromoacetyl group are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and bromine atom. The protons of the sulfonamide group (-SO₂NH₂) would also produce a signal, which can sometimes be broad and its chemical shift can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | 7.5 - 8.2 | m |

| -SO₂NH₂ | 7.0 - 7.5 | br s |

| -COCH₂Br | 4.5 - 5.0 | s |

| Ar-CH₃ | 2.4 - 2.6 | s |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the bromoacetyl group is expected to have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituents on the ring. The carbon of the methyl group will be found in the upfield region. The methylene carbon of the bromoacetyl group will be shifted downfield due to the attachment of the electronegative bromine and carbonyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| Aromatic C | 125 - 145 |

| -COCH₂Br | 30 - 35 |

| Ar-CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Elucidation of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretching of the ketone. The sulfonamide group will show characteristic absorptions for the S=O stretching (asymmetric and symmetric) and the N-H stretching. The aromatic ring will have C-H stretching and C=C bending vibrations. The presence of the C-Br bond can also be identified by its characteristic absorption in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| Sulfonamide (N-H) | Stretch | 3350 - 3250 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Carbonyl (C=O) | Stretch | 1700 - 1680 |

| Aromatic (C=C) | Bend | 1600 - 1450 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretch | 1170 - 1150 |

| C-N | Stretch | 1350 - 1250 |

| C-Br | Stretch | 700 - 500 |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the bromoacetyl group and the sulfonamide moiety. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for ketones.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z |

| [M]⁺ (with ⁷⁹Br) | 292.97 |

| [M]⁺ (with ⁸¹Br) | 294.97 |

| [M - Br]⁺ | 214.00 |

| [M - COCH₂Br]⁺ | 171.03 |

| [C₇H₇SO₂NH₂]⁺ | 171.03 |

| [C₇H₇SO₂]⁺ | 155.02 |

| [C₇H₇]⁺ | 91.05 |

Note: m/z values are calculated for the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound and its synthetic products. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each separated component, confirming its identity. This is particularly useful for monitoring the progress of a reaction and for quality control of the final product.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound (C₉H₁₀BrNO₃S), the experimentally determined percentages of these elements are compared with the calculated theoretical values. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 5: Theoretical Elemental Analysis for C₉H₁₀BrNO₃S

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 36.75 |

| Hydrogen | H | 1.01 | 3.43 |

| Bromine | Br | 79.90 | 27.16 |

| Nitrogen | N | 14.01 | 4.76 |

| Oxygen | O | 16.00 | 16.32 |

| Sulfur | S | 32.07 | 10.90 |

Computational and Theoretical Investigations Pertaining to 5 Bromoacetyl 2 Methylbenzenesulfonamide and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing a detailed understanding of electronic structure and its influence on reaction mechanisms. For 5-Bromoacetyl-2-methylbenzenesulfonamide, DFT can be employed to investigate the intricacies of its reactions, including the identification of transition states and the calculation of activation energies.

One of the key reactive sites in this compound is the α-carbon of the bromoacetyl group, which is susceptible to nucleophilic attack. DFT calculations can model the reaction pathway of this compound with various nucleophiles, providing valuable data on the reaction's feasibility and kinetics. By mapping the potential energy surface, researchers can identify the transition state structures and their corresponding energies, which are crucial for determining the reaction rates.

Furthermore, DFT studies can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity. For instance, a hypothetical DFT analysis of this compound might yield the following electronic properties:

| Property | Calculated Value (hypothetical) | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

These calculations can be extended to explore the mechanisms of more complex reactions, such as cyclization reactions or substitutions on the benzene (B151609) ring. By understanding the energetic barriers and the stability of intermediates, chemists can optimize reaction conditions to favor the desired products.

Molecular Modeling and Simulation Studies of Derivative Interactions

Molecular modeling and simulation techniques allow for the investigation of the dynamic behavior of molecules and their interactions with other chemical species. These methods are particularly useful for studying the derivatives of this compound and their potential applications, for instance, as enzyme inhibitors.

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Conformational analysis of this compound and its derivatives can be performed using molecular mechanics or quantum mechanical methods to identify the most stable conformations. The rotation around the single bonds, such as the C-S bond and the C-C bond of the acetyl group, leads to various conformers with different energies.

By systematically rotating these bonds and calculating the corresponding energy, an energetic landscape can be constructed. This landscape reveals the low-energy conformations that the molecule is most likely to adopt. For example, the orientation of the sulfonamide group relative to the benzene ring can significantly impact the molecule's interaction with a biological target. A hypothetical conformational analysis might reveal the following stable conformers and their relative energies:

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° | 0.0 | 65 |

| B | 180° | 1.2 | 25 |

| C | -60° | 2.5 | 10 |

Understanding the preferred conformations is crucial for designing derivatives that can fit into a specific binding site of a protein.

Molecular modeling can also be used to predict the reactivity and selectivity of this compound in subsequent reactions. By calculating atomic charges and electrostatic potential maps, regions of the molecule that are electron-rich or electron-poor can be identified. These maps provide a visual guide to where electrophilic or nucleophilic attacks are most likely to occur.

For instance, the electrostatic potential map of this compound would likely show a positive potential around the carbonyl carbon and the adjacent carbon bonded to the bromine atom, indicating their susceptibility to nucleophilic attack. Conversely, the oxygen atoms of the sulfonamide and carbonyl groups would exhibit negative potential, making them sites for interaction with electrophiles or hydrogen bond donors.

Furthermore, molecular dynamics simulations can be employed to study the behavior of the molecule in different solvent environments, providing insights into how the solvent can influence reactivity and reaction pathways.

In Silico Screening Methodologies for the Design of Novel this compound Derivatives

In silico screening is a powerful approach for the rational design of new molecules with desired properties. By computationally evaluating large libraries of virtual compounds, researchers can prioritize the synthesis and testing of the most promising candidates, thereby saving time and resources. For this compound, these methodologies can be used to design derivatives with enhanced biological activity or improved physicochemical properties.

One common approach is structure-based drug design, which relies on the three-dimensional structure of a biological target, such as an enzyme. Virtual libraries of this compound derivatives can be docked into the active site of the target protein to predict their binding affinity and binding mode. The docking scores, along with an analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), can be used to rank the compounds.

Another approach is ligand-based drug design, which is used when the structure of the target is unknown. This method relies on a set of known active molecules to build a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. A pharmacophore model defines the essential three-dimensional arrangement of chemical features required for biological activity. New derivatives of this compound can then be designed to fit this model.

A hypothetical QSAR study on a series of derivatives might yield an equation that correlates biological activity with certain molecular descriptors:

Activity = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * H-bond_Donors + constant

This equation could then be used to predict the activity of newly designed derivatives. For example:

| Derivative | logP | Molecular Weight | H-bond Donors | Predicted Activity (hypothetical) |

| 1 | 2.5 | 300 | 1 | High |

| 2 | 3.0 | 350 | 0 | Low |

| 3 | 2.0 | 280 | 2 | Very High |

Through these in silico screening methodologies, the vast chemical space of possible this compound derivatives can be efficiently explored to identify novel compounds with tailored properties for a wide range of applications.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromoacetyl-2-methylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromoacetylation of a pre-sulfonylated aromatic intermediate. Key steps include:

- Sulfonamide Formation : Reacting an amine with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide backbone .

- Bromoacetylation : Introducing the bromoacetyl group via nucleophilic substitution, often using bromoacetyl bromide in polar aprotic solvents like DMF at controlled temperatures (0–25°C) .

- Optimization : Yield improvements are achieved by optimizing stoichiometry, reaction time, and purification techniques (e.g., column chromatography). Scalable processes may involve stepwise temperature ramping .

Q. Which crystallographic tools and protocols are recommended for resolving the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.

- Structure Solution : Employ SHELXT for initial phase determination and SHELXL for refinement, leveraging its robust handling of heavy atoms like bromine .

- Validation : Apply PLATON (Spek, 2009) to check for twinning, disorder, and hydrogen-bonding networks, ensuring compliance with IUCr standards .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, clarifying atomic displacement parameters .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- Methodological Answer :

- NMR : Analyze H and C spectra to confirm the sulfonamide NH proton (~10–12 ppm) and bromoacetyl carbonyl (~170 ppm). DEPT-135 distinguishes CH/CH groups in the methylbenzenesulfonamide moiety.

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] with <5 ppm error. Fragmentation patterns should align with bromoacetyl cleavage (~79/81 Br isotopes).

- IR : Confirm sulfonamide S=O stretches (~1350 cm) and acetyl C=O (~1680 cm) .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Stabilization : Protect reactive groups (e.g., amines) during bromoacetylation using tert-butyloxycarbonyl (Boc) groups to prevent side reactions .

- Solvent Selection : Use DMF for bromoacetylation to enhance nucleophilicity, but switch to THF for sulfonamide coupling to minimize hydrolysis .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterogeneous reactions.

Q. What systematic approaches resolve discrepancies in crystallographic data during structure determination?

- Methodological Answer :

- Twinning Analysis : Use CELL_NOW to detect twinning and TWINLAW to refine twin domains .

- Disorder Modeling : In SHELXL, partition disordered atoms (e.g., rotating methyl groups) with free variables and occupancy refinement .

- Validation Metrics : Cross-check R, R, and CC to assess data quality. Outliers in Hirshfeld surfaces may indicate unresolved solvent .

Q. How should experimental parameters be tailored to study nucleophilic substitution reactions of the bromoacetyl group?

- Methodological Answer :

- Nucleophile Screening : Test amines, thiols, and alkoxides in DMSO or DMF at 25–60°C. Monitor reaction progress via TLC (silica, ethyl acetate/hexane).

- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile. Quench aliquots at intervals and analyze by HPLC (C18 column, acetonitrile/water gradient) .

- Steric Effects : Compare reactivity of bulky (e.g., tert-butylamine) vs. small (e.g., methylamine) nucleophiles to map steric hindrance .

Q. What computational methods predict the reactivity and stability of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, DMSO) to assess hydrolytic stability.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfonamide H-bonding and bromoacetyl electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.